molecular formula C11H15BrN2O2S B1302809 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine CAS No. 849035-69-4

1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine

Cat. No.: B1302809
CAS No.: 849035-69-4
M. Wt: 319.22 g/mol
InChI Key: ZDVVWFZPPZXANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine is a chemical compound with the molecular formula C11H15BrN2O2S and a molecular weight of 319.22 g/mol . This compound is characterized by the presence of a bromine atom and a methylsulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-nitrophenylamine and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 2-bromo-4-nitrophenylamine is reacted with methylsulfonyl chloride to form 2-bromo-4-(methylsulfonyl)aniline.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the presence of the piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromo-4-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVVWFZPPZXANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375517
Record name 1-[2-Bromo-4-(methanesulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-69-4
Record name 1-[2-Bromo-4-(methanesulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849035-69-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.